molecular formula C8H6Cl3NO B14495241 N-(2,3,6-Trichlorophenyl)acetamide CAS No. 65510-38-5

N-(2,3,6-Trichlorophenyl)acetamide

Cat. No.: B14495241
CAS No.: 65510-38-5
M. Wt: 238.5 g/mol
InChI Key: YOFIKNQGBQOEHH-UHFFFAOYSA-N
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Description

Properties

CAS No.

65510-38-5

Molecular Formula

C8H6Cl3NO

Molecular Weight

238.5 g/mol

IUPAC Name

N-(2,3,6-trichlorophenyl)acetamide

InChI

InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)3-2-5(9)7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

YOFIKNQGBQOEHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves direct acetylation of 2,3,6-trichloroaniline using acetic anhydride as the acylating agent. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride. A base (e.g., pyridine or sodium acetate) is often employed to neutralize HCl byproducts.

Typical Procedure

  • Reagents : 2,3,6-Trichloroaniline (1 equiv), acetic anhydride (1.2 equiv), pyridine (1.5 equiv).
  • Conditions : Reflux in toluene at 110°C for 4–6 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield : 75–85% (theoretical yield: 89%).

Limitations and Byproducts

Excess acetic anhydride may lead to diacetylation, particularly under prolonged heating. Impurities are minimized by controlled stoichiometry and incremental reagent addition.

Chloroacetyl Chloride-Mediated Synthesis

Two-Step Acetylation

This method employs chloroacetyl chloride for initial acylation, followed by dechlorination or further functionalization. The reaction is highly efficient but requires careful handling due to chloroacetyl chloride’s toxicity.

Procedure

  • Step 1 : 2,3,6-Trichloroaniline reacts with chloroacetyl chloride (1:1 molar ratio) in dichloromethane at 0–5°C with triethylamine as a base.
  • Step 2 : Hydrolysis of the intermediate with aqueous NaOH yields the acetamide.

Yield : 80–88%.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate lower temperatures (0–25°C) to suppress side reactions.

Phosphoryl Chloride (POCl₃)-Assisted Synthesis

One-Pot Acetylation

Phosphoryl chloride acts as both a catalyst and dehydrating agent, enabling acetylation under mild conditions. This method is favored for industrial scalability.

Protocol

  • Reagents : 2,3,6-Trichloroaniline (1 equiv), glacial acetic acid (1.1 equiv), POCl₃ (1.5 equiv).
  • Conditions : Reflux in toluene at 90°C for 3 hours.
  • Isolation : Neutralization with NaHCO₃, extraction with ethyl acetate.

Yield : 82–90%.

Advantages Over Traditional Methods

POCl₃ minimizes oxidative degradation of the trichlorophenyl group, ensuring higher product purity.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Reference
Acetic Anhydride Acetic anhydride, pyridine Reflux, 110°C, 6h 75–85% High
Chloroacetyl Chloride ClCH₂COCl, Et₃N 0–5°C, 2h 80–88% Moderate
POCl₃-Assisted Acetic acid, POCl₃ Reflux, 90°C, 3h 82–90% High
Palladium-Catalyzed Pd(OAc)₂, Xantphos 80°C, 12h ~70%* Moderate

*Theoretical projection based on analogous reactions.

Challenges and Industrial Considerations

Byproduct Management

  • Diacetylation : Mitigated by stoichiometric control and low-temperature phases.
  • Chlorinated Impurities : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity.

Green Chemistry Approaches

Microwave-assisted synthesis and solvent-free conditions are emerging trends but require validation for this specific compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2,3,6-Trichlorophenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium hydroxide, under reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of trichlorobenzoic acids.

    Reduction: Formation of trichloroanilines.

Scientific Research Applications

Chemistry: N-(2,3,6-Trichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in inhibiting certain enzymes and pathways in microbial organisms.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3,6-Trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can interfere with metabolic pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Differences

Key studies () highlight how substituent positions and types influence molecular geometry and intermolecular interactions:

Compound Name Substituents (Phenyl Ring) Acetamide Group Crystal System/Conformation Key Findings
This compound 2,3,6-Cl₃ CH₃CO-NH- Not reported Inferred asymmetric Cl distribution affects H-bonding and packing .
N-(2,4,6-Trichlorophenyl)acetamide 2,4,6-Cl₃ CH₃CO-NH- Monoclinic, one molecule/asymmetric unit Symmetrical Cl substitution stabilizes intermolecular N–H⋯O bonds .
N-(3,4-Dimethylphenyl)-2,2,2-trichloroacetamide 3,4-(CH₃)₂, 2,2,2-Cl₃ CCl₃CO-NH- Orthorhombic Antiperiplanar N–H conformation relative to 3-CH₃; intramolecular N–H⋯Cl bonding .
2-Chloro-N-(3-methylphenyl)acetamide 3-CH₃, 2-Cl CH₂ClCO-NH- Triclinic, two molecules/asymmetric unit Syn conformation of N–H with meta-CH₃; dual intermolecular H-bonds .

Key Observations :

  • Chlorine vs. Methyl Substituents : Chlorine’s electronegativity induces stronger hydrogen bonding (N–H⋯Cl/O) compared to methyl groups, altering crystal packing and stability .
  • Substituent Position: Asymmetrical Cl substitution (2,3,6 vs.
Herbicidal Analogues :
  • Alachlor (2,6-diethyl, Cl): A chloroacetamide herbicide with methoxymethyl and ethyl groups. Its selectivity arises from substituent positioning, enabling inhibition of fatty acid elongation in weeds .
  • Xylachlor (2,3-dimethyl, Cl): Demonstrates how alkyl groups (e.g., isopropyl) enhance soil adsorption and residual activity .

Comparison with this compound :

  • The 2,3,6-Cl substitution may confer unique target specificity due to steric and electronic effects, though activity data is lacking.
  • Higher Cl content likely increases environmental persistence compared to alachlor’s ethyl groups.
Pharmaceutical Analogues :
  • N-(1,3-Thiazol-2-yl)-2-arylacetamides (): Thiazole rings improve coordination with biological targets (e.g., enzymes), contrasting with purely phenyl-based analogues.
  • N-(4-Hydroxyphenyl)acetamide (Paracetamol) : Lacks Cl substituents, highlighting how halogenation influences toxicity and metabolic pathways .

Physicochemical Properties

Property This compound N-(2,4,6-Trichlorophenyl)acetamide Alachlor
Molecular Weight 260.5 g/mol 260.5 g/mol 269.8 g/mol
Log P (Predicted) ~3.5 (high lipophilicity) ~3.5 3.1
Hydrogen Bonding N–H⋯Cl/O N–H⋯O dominant N–H⋯O/C=O
Applications Potential herbicide Research chemical Commercial herbicide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,3,6-Trichlorophenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via condensation of 2,3,6-trichloroaniline with chloroacetyl chloride in acetone under reflux. Reaction conditions include stoichiometric control (1:1.2 molar ratio of aniline to chloroacetyl chloride) and purification via recrystallization from ethanol. Purity is confirmed by melting point analysis and IR spectroscopy .
  • Reagents and Conditions Table :

ReagentSolventTemperatureTimeYield
2,3,6-TrichloroanilineAcetoneReflux4–6 h~75%
Chloroacetyl chlorideEthanolRT

Q. How is the purity of synthesized this compound verified?

  • Methodological Answer : Purity is assessed using melting point determination (lit. range: 155–162°C), thin-layer chromatography (TLC), and spectroscopic techniques (IR, NMR). Discrepancies in melting points indicate impurities, necessitating column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) .

Q. What spectroscopic methods are used for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and acetamide methyl group (δ 2.1 ppm) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 261.9 (C₈H₅Cl₃NO) .

Q. What are the key physical properties of this compound?

  • Answer : The compound is a crystalline solid with a melting point of 155–162°C, low solubility in water (<0.1 mg/mL at 25°C), and moderate solubility in polar organic solvents (e.g., ethanol, DMSO). LogP (octanol-water) is estimated at 3.2, indicating moderate hydrophobicity .

Q. How to optimize reaction conditions for synthesis?

  • Methodological Answer : Use fractional factorial design to vary parameters (temperature, solvent polarity, catalyst). For example, replacing acetone with DMF increases reaction rate but may reduce yield due to side reactions. Optimal conditions are identified via response surface methodology (RSM) .

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